(4R,5R,6S)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid
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Overview
Description
(4R,5R,6S)-6-(Methoxycarbonyl)spiro[bicyclo[221]heptane-7,1’-cyclopropan]-2-ene-5-carboxylic acid is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R,6S)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic structure and the introduction of the methoxycarbonyl and carboxylic acid groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(4R,5R,6S)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (4R,5R,6S)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new bioactive molecules.
Medicine
In medicinal chemistry, (4R,5R,6S)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5-carboxylic acid is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved binding affinity and selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4R,5R,6S)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene: A structurally similar compound without the methoxycarbonyl and carboxylic acid groups.
(4R,5R,6S)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene: A compound with a similar spiro structure but lacking the carboxylic acid group.
Uniqueness
The presence of both methoxycarbonyl and carboxylic acid groups in (4R,5R,6S)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5-carboxylic acid makes it unique compared to other similar compounds. These functional groups can significantly influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(1R,2R,3S)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-16-11(15)9-7-3-2-6(8(9)10(13)14)12(7)4-5-12/h2-3,6-9H,4-5H2,1H3,(H,13,14)/t6-,7?,8-,9+/m1/s1 |
InChI Key |
DOCTYGRGGTZHAB-BNSCUJALSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]([C@H]2C=CC1C23CC3)C(=O)O |
Canonical SMILES |
COC(=O)C1C2C=CC(C1C(=O)O)C23CC3 |
Origin of Product |
United States |
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